N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide
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Description
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C17H23FN2O4S and its molecular weight is 370.44. The purity is usually 95%.
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Scientific Research Applications
Receptor Selectivity and Multifunctional Agents
Research has demonstrated the potential of N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines, which are closely related to the specified compound, in the design of selective 5-HT7 receptor ligands or multifunctional agents. These agents aim to extend a polypharmacological approach to the treatment of complex diseases, including CNS disorders. Compounds identified through this research have shown distinct antidepressant-like and pro-cognitive properties in vivo, indicating their therapeutic potential for CNS disorders (Canale et al., 2016).
Enzyme Inhibitory Activities
Another study explored the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamide derivatives, assessing their inhibition potential against various enzymes such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. One of the synthesized compounds exhibited good activity, leading to further structure-activity relationship (SAR) studies and molecular docking to understand the binding modes against the studied enzymes (Virk et al., 2018).
Antibacterial Potentials
The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores was carried out to evaluate their antibacterial potentials. This research signifies the role of such compounds in developing moderate inhibitors against various bacterial strains, highlighting the importance of structural variations in enhancing antibacterial activity (Iqbal et al., 2017).
Synthesis and Characterization of Derivatives
Studies focused on the synthesis and characterization of new biologically active derivatives bearing the piperidine nucleus have been conducted. These derivatives have been synthesized and screened against enzymes such as acetylcholinesterase and butyrylcholinesterase, showing promising activities that warrant further exploration for potential therapeutic applications (Khalid et al., 2012).
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4S/c18-15-3-1-2-4-16(15)24-12-17(21)19-11-13-7-9-20(10-8-13)25(22,23)14-5-6-14/h1-4,13-14H,5-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAYQGXIMSVSBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.